molecular formula C₆H₄BrClN₂O B1145898 5-Bromo-N-hydroxypicolinimidoyl chloride CAS No. 702680-55-5

5-Bromo-N-hydroxypicolinimidoyl chloride

Cat. No.: B1145898
CAS No.: 702680-55-5
M. Wt: 235.47
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Description

5-Bromo-N-hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol. It is an intermediate in the synthesis of heterocyclic derivatives, which are useful as antibacterial agents for treating bacterial infections.

Preparation Methods

The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride involves several steps. One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted picolinimidoyl derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-pyridinecarboxylic acid and hydroxylamine.

Common reagents used in these reactions include thionyl chloride, hydroxylamine hydrochloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-N-hydroxypicolinimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound is studied for its potential antibacterial properties and its role in inhibiting bacterial growth.

    Medicine: Research is ongoing to explore its use in developing new antibacterial agents for treating infections.

    Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

5-Bromo-N-hydroxypicolinimidoyl chloride can be compared with other similar compounds, such as:

    5-Bromo-2-pyridinecarboxylic acid: A precursor in the synthesis of this compound.

    N-hydroxypicolinimidoyl chloride: A similar compound without the bromine substituent, which may have different reactivity and biological activity.

    5-Bromo-N-hydroxy-2-pyridinecarboximidoyl chloride: Another related compound with similar chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.

Biological Activity

5-Bromo-N-hydroxypicolinimidoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial efficacy. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopicolinic acid derivatives with hydroxylamine and subsequent chlorination. The process can be summarized as follows:

  • Starting Materials : 5-bromopicolinic acid, hydroxylamine hydrochloride, and thionyl chloride.
  • Reaction Steps :
    • React 5-bromopicolinic acid with hydroxylamine to form the corresponding oxime.
    • Treat the oxime with thionyl chloride to produce this compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its effects on various cancer cell lines.

  • Cell Lines Tested :
    • Non-small cell lung cancer (NSCLC) lines: H441 and A549.
    • Breast cancer line: MCF-7.
  • Findings :
    • The compound exhibited significant growth inhibition in H441 and A549 cell lines, with IC50 values reported at approximately 185.5nM185.5\,\text{nM} and 113.3nM113.3\,\text{nM} respectively .
    • In MCF-7 cells, it demonstrated an IC50 value of 7.17μM7.17\,\mu M, indicating moderate potency against breast cancer .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest.

  • Apoptotic Markers :
    • Increased levels of pro-apoptotic protein Bax.
    • Decreased levels of anti-apoptotic protein Bcl-2.
    • The Bax/Bcl-2 ratio significantly increased, suggesting a shift towards apoptosis .
  • Cell Cycle Analysis :
    • The compound caused a notable increase in sub-G1 phase cells, indicative of apoptosis.
    • It also induced G2/M phase arrest in treated cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.

  • Microbial Strains Tested : Various strains including Klebsiella pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values indicate effective inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds within the same chemical class, providing insights into their therapeutic potential:

  • Case Study on Anticancer Activity :
    • A study demonstrated that derivatives of picolinic acid exhibited enhanced cytotoxicity against multiple cancer cell lines when modified with halogen substituents like bromine .
  • Research on Antimicrobial Efficacy :
    • An investigation into compounds similar to this compound revealed significant activity against resistant bacterial strains, supporting its potential clinical applications in treating infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDNIGSLIWGZNV-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1Br)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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